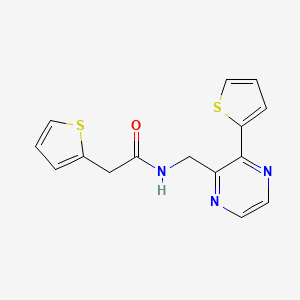

2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.

Mode of Action

The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces .

Biochemical Pathways

By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes .

Activité Biologique

Chemical Structure and Properties

The chemical structure of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide features a thiophene ring and a pyrazine moiety which may contribute to its biological properties. The compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 268.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It is hypothesized that the thiophene and pyrazine rings enhance the compound's ability to bind to these targets through hydrophobic interactions and hydrogen bonding.

Antiviral Activity

Recent studies have indicated that derivatives containing thiophene and pyrazine structures exhibit significant antiviral activity. For example, compounds similar to this compound have shown efficacy against various viral strains, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).

Case Study: Inhibition of HCV NS5B Polymerase

In vitro studies demonstrated that certain analogs of this compound inhibited HCV NS5B polymerase with IC50 values in the low micromolar range (e.g., 0.35 μM), suggesting potential therapeutic applications in treating HCV infections .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of thiophene derivatives. Compounds with similar structures have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: COX Inhibition Assay

In a comparative study, several thiophene-containing compounds were evaluated for their COX-2 inhibitory activity. The most potent inhibitors demonstrated IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene or pyrazine rings can significantly influence the compound's pharmacological profile.

Key Findings

- Substituent Effects : Substituents on the thiophene ring can enhance binding affinity to biological targets.

- Ring Variations : Altering the position of substituents on the pyrazine ring has shown to impact antiviral efficacy.

- Hybrid Structures : Combining different heterocycles may lead to compounds with improved biological activities.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves the reaction of thiophene derivatives with pyrazine and acetamide functionalities. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy and mass spectrometry for characterization. For instance, the compound can be synthesized through acylation reactions involving thiophene derivatives and pyrazole intermediates, leading to the formation of the desired acetamide structure .

Antitumor Activity

Recent studies have highlighted the potential of thiophene-containing compounds, including this compound, as selective inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cancer cell proliferation. Research indicates that derivatives with thiophene moieties exhibit significant PI3K inhibitory activity, particularly against the PI3Kγ isoform, which is implicated in various cancers. The most potent compounds demonstrated IC50 values significantly lower than those of established inhibitors like LY294002 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that thiophene-based derivatives exhibit substantial inhibition against a range of bacterial and fungal strains. For example, compounds derived from similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable properties .

Computational Studies

Computational modeling techniques, including molecular docking simulations, have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound's thiophene moiety plays a critical role in enhancing binding affinity through π–π interactions and hydrogen bonding with key residues in target proteins such as PI3K .

Case Studies

Propriétés

IUPAC Name |

2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZRSCNEMQSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.